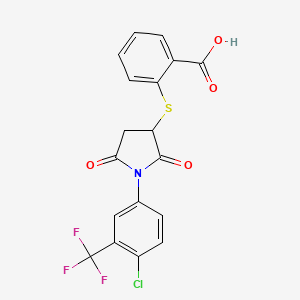![molecular formula C13H10BrN3O B3019414 3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS No. 879362-27-3](/img/structure/B3019414.png)
3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile" is a pyrazole derivative, a class of organic compounds with significant chemical and pharmacological properties. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms. The presence of a bromophenyl group and a propanenitrile moiety in the compound suggests potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent reactions, as seen in the electro-catalyzed transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to various pyrazole derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied, utilizing an electrogenerated anion as a base and sodium bromide as a supporting electrolyte in a one-pot reaction .
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to determine the structure of pyrazole derivatives, as demonstrated in the study of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde . The molecular structure, including the arrangement of the bromophenyl and propanenitrile groups, would likely influence the compound's physical properties and reactivity.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, including electrophilic and nucleophilic attacks, as indicated by molecular electrostatic potential studies . The bromophenyl group in the compound could be susceptible to nucleophilic substitution reactions, while the nitrile group could undergo reactions such as hydrolysis or reduction.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, solvatochromic studies have shown that the photophysical properties of these compounds can vary significantly with solvent polarity . The compound's dipole moment and solubility would also be affected by its substituents. Vibrational spectroscopy, such as FT-IR and FT-Raman, can provide insights into the bonding features and stability of the molecule .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-(3-bromophenyl)-4-formylpyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c14-12-4-1-3-10(7-12)13-11(9-18)8-17(16-13)6-2-5-15/h1,3-4,7-9H,2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVQYIWQRFFGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C=C2C=O)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

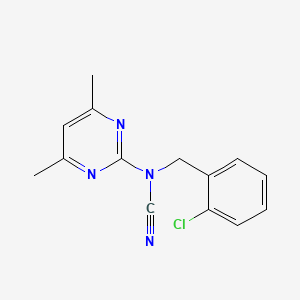
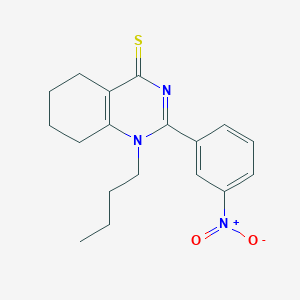
![tert-butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B3019335.png)
![Methyl 3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3019338.png)




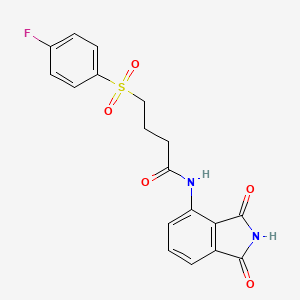

![3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B3019348.png)
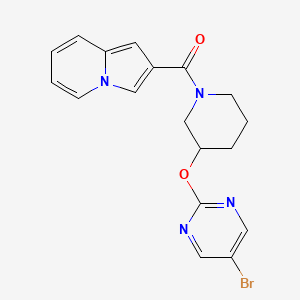
![5-Oxaspiro[3.4]octan-3-amine;hydrochloride](/img/structure/B3019352.png)
